3-(4-Chlorophenyl)-4-piperidinone Hydrochloride
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Overview
Description
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a 4-chlorophenyl group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone. The hydrochloride salt is then formed by treating the piperidinone with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-piperidinone
- 4-Chlorophenylpiperidine
- 4-Chlorophenylpiperidinone
Uniqueness
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
3-(4-Chlorophenyl)-4-piperidinone hydrochloride is a compound that has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C11H12ClN
- Molecular Weight: 209.68 g/mol
- CAS Number: 40064-34-4
The compound features a piperidinone structure, which is significant in medicinal chemistry due to its diverse biological activities.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Inhibition of Enzymes: It has shown inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition disrupts lipid synthesis, which can be leveraged in anti-cancer strategies .
- Cytotoxicity Against Cancer Cells: Research indicates that derivatives of piperidinone compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications of the piperidinone structure can enhance solubility and potency against leukemia and solid tumors .
- Anti-inflammatory Properties: Some studies suggest that piperidinone compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cytotoxicity: A study evaluated the cytotoxic effects of various piperidinones against multiple myeloma (H929) and acute myeloid leukemia (MV-4-11) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, demonstrating their potential as anti-cancer agents .
- Anti-Cancer Activity Assessment: Another research focused on the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives, which were tested for their anti-cancer properties. The compounds showed potent activity against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with mechanisms involving topoisomerase II inhibition .
Comparative Activity Table
Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Biological Activity |
---|---|---|---|---|
3-(4-Chlorophenyl)-4-piperidinone | ACC | <10 | H929 | Cytotoxic |
3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Topoisomerase II | <5 | HCT116 | Anti-cancer |
N-substituted piperidones | Various | <15 | MCF7, A431 | Cytotoxic |
Properties
IUPAC Name |
3-(4-chlorophenyl)piperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14;/h1-4,10,13H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYZBQVIJBVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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